Home > Products > Screening Compounds P126828 > Thrombomodulin alfa
Thrombomodulin alfa - 120313-91-9

Thrombomodulin alfa

Catalog Number: EVT-1510348
CAS Number: 120313-91-9
Molecular Formula: C6H6F2N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Thrombomodulin alfa is derived from human sources and is classified as a biological drug. It is produced through recombinant DNA technology, allowing for the generation of large quantities necessary for therapeutic applications. This compound falls under the category of antithrombotic agents and is specifically indicated for use in severe sepsis and septic shock.

Synthesis Analysis

Methods of Synthesis

The synthesis of thrombomodulin alfa involves several key steps:

  1. Gene Cloning: The gene encoding human thrombomodulin is cloned into an expression vector.
  2. Transfection: The vector is introduced into mammalian cell lines (commonly Chinese hamster ovary cells) that are capable of post-translational modifications necessary for proper protein folding.
  3. Protein Expression: The transfected cells are cultured, allowing them to express the recombinant thrombomodulin.
  4. Purification: The expressed protein is harvested and purified through techniques such as affinity chromatography, which exploits the specific binding properties of thrombomodulin to thrombin.

Technical Details

The purification process typically includes:

  • Ion-exchange chromatography: To separate proteins based on charge.
  • Size-exclusion chromatography: To further purify based on molecular size.
  • Affirmative chromatography: To isolate thrombomodulin based on its affinity for thrombin.

These methods ensure that the final product is free from contaminants and retains biological activity.

Molecular Structure Analysis

Structure and Data

Thrombomodulin alfa has a complex molecular structure characterized by multiple domains that facilitate its interaction with thrombin. The protein consists of approximately 574 amino acids, forming a single polypeptide chain with several glycosylation sites that are critical for its function.

  • Molecular Weight: Approximately 70 kDa
  • Isoelectric Point: Ranges from 5.5 to 6.5 depending on glycosylation patterns.

The structural integrity of thrombomodulin alfa is essential for its function in coagulation regulation.

Chemical Reactions Analysis

Reactions and Technical Details

Thrombomodulin alfa undergoes several biochemical reactions:

  1. Binding to Thrombin: The primary reaction involves the binding of thrombomodulin alfa to thrombin, which alters thrombin's activity.
  2. Activation of Protein C: Upon binding, thrombomodulin alfa facilitates the conversion of protein C into activated protein C, leading to the inhibition of factors Va and VIIIa in the coagulation cascade.
  3. Inhibition of Fibrinolysis: Thrombomodulin alfa has been shown to have anti-fibrinolytic effects, which can prolong clot stability under certain conditions.

These reactions are crucial for maintaining hemostatic balance in patients undergoing treatment with thrombomodulin alfa.

Mechanism of Action

Process and Data

The mechanism by which thrombomodulin alfa exerts its effects involves several steps:

  1. Thrombin Binding: Thrombomodulin alfa binds to thrombin at a specific site, preventing thrombin from interacting with fibrinogen and other pro-coagulant substrates.
  2. Activation of Protein C: The complex formed between thrombin and thrombomodulin activates protein C, which then binds to its receptor on endothelial cells.
  3. Inhibition of Coagulation Factors: Activated protein C degrades factors Va and VIIIa, reducing thrombin generation and promoting anticoagulation.
  4. Regulation of Inflammation: By modulating coagulation pathways, thrombomodulin alfa also influences inflammatory responses, contributing to its therapeutic effects in sepsis-related conditions.

Data from clinical trials indicate significant reductions in markers of coagulation activation (e.g., prothrombin fragment F1+2) following treatment with thrombomodulin alfa compared to controls .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Thrombomodulin alfa is typically presented as a white to off-white lyophilized powder.
  • Solubility: It is soluble in sterile water for injection.

Chemical Properties

  • Stability: Stability studies indicate that thrombomodulin alfa remains active when stored at recommended temperatures but should be protected from light.
  • pH Range: The optimal pH range for activity is between 6.0 and 7.5.

Relevant data suggest that maintaining these properties is essential for ensuring the efficacy and safety of thrombomodulin alfa during storage and administration.

Applications

Scientific Uses

Thrombomodulin alfa has several important applications in clinical medicine:

  1. Sepsis Management: It is primarily used in patients with sepsis-induced disseminated intravascular coagulation to restore hemostatic balance.
  2. Surgical Procedures: In certain surgical settings, it may be used prophylactically to prevent thromboembolic complications.
  3. Research Applications: Studies involving thrombomodulin alfa contribute to understanding coagulation mechanisms and developing novel anticoagulant therapies.

Clinical trials have demonstrated its efficacy in reducing mortality rates associated with severe sepsis, highlighting its significance as a therapeutic agent .

Introduction to Thrombomodulin Alfa

Thrombomodulin alfa (TM-alfa) is a recombinant human soluble thrombomodulin developed as a therapeutic agent targeting coagulation disorders. This engineered protein retains the biological functionality of endogenous thrombomodulin while exhibiting enhanced pharmacokinetic properties suitable for clinical administration. As a critical regulator of intravascular homeostasis, TM-alfa represents a paradigm-shifting approach to managing thrombotic and inflammatory conditions by leveraging natural anticoagulant pathways. Its development marks a significant advancement in biologic therapeutics targeting hemostatic imbalances [3] [4].

Molecular Structure and Biochemical Characteristics

Thrombomodulin alfa is a 498-amino acid protein comprising the entire extracellular domain of natural human thrombomodulin. The molecule preserves the multi-domain architecture essential for its diverse biological functions: (1) An N-terminal lectin-like domain (D1) involved in anti-inflammatory functions; (2) Six epidermal growth factor (EGF)-like repeats (D2) responsible for thrombin binding and protein C activation; and (3) A serine/threonine-rich domain (D3) containing O-linked glycosylation sites that protect against enzymatic degradation [1] [3] [4]. Unlike membrane-bound thrombomodulin, TM-alfa lacks the transmembrane domain and cytoplasmic tail, rendering it soluble while maintaining full cofactor activity [4].

The molecular weight of TM-alfa is approximately 63 kDa, with post-translational modifications contributing significantly to its structural and functional integrity. The glycosylation pattern, particularly in the serine/threonine-rich domain, enhances proteolytic resistance and circulatory stability. Biochemical studies demonstrate that TM-alfa binds thrombin with exceptional affinity (Kd ≈ 0.05 nM), forming a 1:1 stoichiometric complex that fundamentally alters thrombin's substrate specificity. This binding abolishes thrombin's procoagulant functions while simultaneously enhancing its ability to activate protein C (>1,000-fold increase in catalytic efficiency) and thrombin-activatable fibrinolysis inhibitor (TAFI) [3] [5].

Table 1: Structural Domains of Thrombomodulin Alfa and Their Functions

DomainStructural FeaturesPrimary Functions
Lectin-like (D1)C-type lectin structureNeutralizes DAMPs (HMGB1, histones), suppresses complement activation
EGF-like (D2)Six tandem EGF repeats (EGF3-6 critical)Thrombin binding, protein C activation, TAFI activation
Ser/Thr-rich (D3)Heavily O-glycosylated mucin-like regionProtease protection, circulatory stability enhancement

The crystal structure of the thrombin-TM-alfa complex reveals that EGF domains 3-6 provide the primary thrombin-binding interface, while EGF domain 4 specifically positions protein C for optimal activation cleavage. This precise molecular orientation enables TM-alfa to convert thrombin from a prothrombotic protease into a potent anticoagulant activator, representing one of nature's most elegant mechanisms for regulating hemostatic balance [3] [5].

Historical Development and Discovery

The thrombomodulin story began with the seminal discovery by Charles Esmon and William Owen in 1981, who identified a then-unknown endothelial cofactor that dramatically enhanced thrombin-mediated protein C activation. Using thrombin-affinity chromatography from rabbit lung tissue, they isolated a 74 kDa glycoprotein capable of reducing thrombin's clotting activity while boosting its protein C activation capacity >1,000-fold. They designated this molecule "thrombomodulin" to reflect its function as a thrombin activity modulator [3] [9].

The human TM gene (THBD) was cloned in 1987 through collaborative efforts between academic researchers and Asahi Kasei Pharma scientists. This breakthrough revealed an intronless gene located on chromosome 20p11.2, encoding a 575-amino acid precursor protein. The recombinant expression of functional thrombomodulin in COS-1 cells provided the foundation for therapeutic development [1] [3]. The transition from basic science to clinical application accelerated in the 1990s when researchers engineered a soluble variant (ART-123) containing only the extracellular domains (1-498 amino acids) of natural thrombomodulin. This recombinant form demonstrated equivalent cofactor activity to membrane-bound thrombomodulin while offering practical therapeutic administration [4] [6].

Table 2: Key Milestones in Thrombomodulin Alfa Development

YearMilestone AchievementSignificance
1981Thrombomodulin discovery (Esmon & Owen)Identified endothelial thrombin-binding cofactor
1987Human TM cDNA cloning and sequencingElucidated complete TM amino acid sequence
1990sDevelopment of soluble recombinant TM (ART-123)Created therapeutically viable biologic
2008Japanese approval for DIC treatmentFirst clinical application of TM-alfa
2020sGlobal phase III trials for sepsis-associated DICExpanded investigation of international applications

The therapeutic potential of recombinant thrombomodulin became evident through extensive preclinical studies demonstrating its efficacy in animal models of disseminated intravascular coagulation (DIC), sepsis, and thrombosis. These investigations confirmed that TM-alfa not only replicated endogenous thrombomodulin's anticoagulant functions but also exerted unexpected anti-inflammatory effects through mechanisms including high mobility group box 1 (HMGB1) and histone neutralization. These discoveries expanded the potential clinical applications beyond coagulation disorders to include conditions characterized by dysregulated inflammation [2] [4].

Physiological Role in Vascular Homeostasis

Endogenous thrombomodulin serves as a master regulator of vascular homeostasis through dual anticoagulant and anti-inflammatory mechanisms. Expressed predominantly on the endothelial surface of arteries, veins, and capillaries, it functions as a natural thrombin receptor that converts the protease from a procoagulant enzyme into an activator of anticoagulant pathways [3] [7]. The primary physiological mechanism involves the thrombin-thrombomodulin complex activation of protein C, which in combination with protein S, proteolytically inactivates coagulation factors Va and VIIIa – critical accelerators of thrombin generation. This negative feedback loop represents one of the body's most important natural anticoagulant systems [3] [7].

Beyond coagulation regulation, thrombomodulin exhibits multifunctional anti-inflammatory properties through several distinct mechanisms: (1) The lectin-like domain directly binds and neutralizes damage-associated molecular patterns (DAMPs) including high mobility group box 1 (HMGB1) and extracellular histones released during cellular injury; (2) TM-thrombin complexes activate thrombin-activatable fibrinolysis inhibitor (TAFI), which inactivates proinflammatory mediators C3a, C5a, and bradykinin; (3) Thrombomodulin binding suppresses thrombin-induced complement activation and neutrophil extracellular trap (NET) formation; and (4) Activated protein C (APC) bound to endothelial protein C receptor (EPCR) initiates cytoprotective signaling through protease-activated receptor 1 (PAR1), which downregulates proinflammatory nuclear factor-kappa B (NF-κB) signaling [2] [3] [5].

Table 3: Physiological Functions of Thrombomodulin in Vascular Homeostasis

Functional PathwayMolecular MechanismBiological Consequence
Protein C activationThrombin-TM complex cleaves protein C to APCInactivation of factors Va/VIIIa, anticoagulation
TAFI activationThrombin-TM activates procarboxypeptidase B2Anti-inflammatory mediator inactivation
DAMP neutralizationLectin domain binds HMGB1/histonesReduced innate immune activation, tissue protection
Complement regulationEnhances factor I-mediated C3b inactivationProtection against complement-mediated injury
NET formation suppressionInhibits neutrophil activation via Mac-1 interactionReduced immunothrombosis and vascular damage

Thrombomodulin expression is dynamically regulated in response to hemodynamic forces and inflammatory stimuli. Physiological laminar shear stress upregulates TM expression through Krüppel-like factor 2 (KLF2) transcription factor activation, while proinflammatory cytokines (TNF-α, IL-1β) and oxidized LDL significantly downregulate its expression. This regulatory mechanism creates a pathological feedback loop wherein inflammation reduces thrombomodulin expression, further promoting coagulation activation and endothelial dysfunction. The soluble TM fragments released into circulation through endothelial shedding serve as clinically relevant biomarkers of endothelial damage in conditions including atherosclerosis, diabetes, and thrombotic microangiopathies [3] [7] [10].

Properties

CAS Number

120313-91-9

Product Name

Thrombomodulin alfa

Molecular Formula

C6H6F2N2

Synonyms

Thrombomodulin alfa

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.